molecular formula C9H8F3NO2 B1313050 Ethyl 2-(Trifluoromethyl)nicotinate CAS No. 208517-35-5

Ethyl 2-(Trifluoromethyl)nicotinate

Cat. No. B1313050
M. Wt: 219.16 g/mol
InChI Key: UNDXNPHDXSFEAE-UHFFFAOYSA-N
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Description

Ethyl 2-(Trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(Trifluoromethyl)nicotinate consists of a pyridine ring substituted with a trifluoromethyl group and an ethyl ester . The exact structure can be represented by the InChI code: 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(Trifluoromethyl)nicotinate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 235.8±40.0 °C at 760 mmHg . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds

    Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, has been used as an intermediate in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, showing its utility in the formation of complex heterocyclic structures (Eichler, Rooney, & Williams, 1976).

  • Attraction of Agricultural Pests

    Ethyl nicotinate has been found to be a potent attractant for Thrips obscuratus in peaches and apricots, indicating its potential use in pest management in agriculture (Penman et al., 1982).

  • Catalysis and Reduction Processes

    In a study, a chiral catalyst was used for the enantioselective reduction of ethyl nicotinate to ethyl nipecotinate, demonstrating the compound's role in facilitating specific chemical transformations (Raynor et al., 2000).

Pharmaceutical and Biological Applications

  • Retinoprotective Effects

    A study evaluated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia–reperfusion, suggesting its potential application in protecting against retinal damage (Peresypkina et al., 2020).

  • Process Intensification in Chemical Synthesis

    A study focused on process intensification for the continuous flow hydrogenation of ethyl nicotinate, which is relevant for the scalable and efficient production of pharmaceutical intermediates (Ouchi et al., 2014).

  • Antibacterial Activity

    A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from ethyl nicotinate, showed antibacterial activity against Gram-positive and Gram-negative bacteria, illustrating the compound's potential in antibiotic research (Bheemanapalli et al., 2008).

Safety And Hazards

Ethyl 2-(Trifluoromethyl)nicotinate is classified as an irritant . It may cause harm if swallowed, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDXNPHDXSFEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437041
Record name Ethyl 2-(Trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Trifluoromethyl)nicotinate

CAS RN

208517-35-5
Record name Ethyl 2-(Trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P NOVEL - researchgate.net
(57) Abstract: The present invention relates to a Compound of the formula (I), wherein X rep-resents CN, COOR, wherein R represents hydrogen or a carboxyl protecting group, CONR" 2…
Number of citations: 0 www.researchgate.net
IM Bell, JM Erb, RM Freidinger… - Journal of medicinal …, 1998 - ACS Publications
The previously reported oxytocin antagonist L-371,257 (2) has been modified at its acetylpiperidine terminus to incorporate various pyridine N-oxide groups. This modification has led to …
Number of citations: 72 pubs.acs.org
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org
PA Keller, MK Abdel-Hamid… - Pyridines: From Lab to …, 2013 - books.google.com
This chapter will present the synthesis of basic pyridines functionalised in various positions with a range of different substituents. The discussion will highlight the advantages of each …
Number of citations: 1 books.google.com

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